![molecular formula C20H19FN4O3S B2765140 2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide CAS No. 941988-92-7](/img/structure/B2765140.png)
2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide
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Description
2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide is a compound that has been explored within the context of synthesizing new molecules with potential antimicrobial properties. For instance, the study by Patel and Patel (2010) focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, which are derived from similar structural frameworks. These compounds exhibited significant antifungal and antibacterial activities, highlighting the potential of related structures in developing new antimicrobial agents (Patel & Patel, 2010).
Cancer Research
In cancer research, benzothiazole-based structures, akin to 2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide, have been investigated for their potential as inhibitors of cancer-associated enzymes. A study by Al-Warhi et al. (2022) developed benzothiazole-based analogues as inhibitors for carbonic anhydrase isoforms IX and XII, which are associated with cancer. These compounds, including variations with ureido linkers and methoxyphenethyl groups, showed promising in vitro anticancer properties (Al-Warhi et al., 2022).
Fluorescent Probes and pH Sensitivity
Furthermore, the structural motif of 2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide is conducive to the development of fluorescent probes. Zheng et al. (2006) synthesized a series of fluorophores based on methoxy-2-pyridylthiazoles, which showed high fluorescence in polar solvents and pH sensitivity. These properties make them useful for sensing applications, including the detection of metal cations and changes in pH levels (Zheng et al., 2006).
properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-28-16-8-2-13(3-9-16)10-11-22-18(26)17-12-29-20(24-17)25-19(27)23-15-6-4-14(21)5-7-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDZFTPUJXSSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorophenyl)ureido)-N-(4-methoxyphenethyl)thiazole-4-carboxamide |
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